2-Methoxy-4-(2-stearoylcarbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and early discovery. The production process would generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-stearoylcarbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-Methoxy-4-(2-stearoylcarbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-stearoylcarbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-documented, but it is believed to interact with enzymes and receptors involved in various biological processes. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(2-stearoylcarbohydrazonoyl)phenyl benzoate: Similar structure but lacks the bromine atom.
2-Methoxy-4-(2-stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-Methoxy-4-(2-stearoylcarbohydrazonoyl)phenyl 3-bromobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where bromine’s properties are advantageous.
Properties
CAS No. |
769153-08-4 |
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Molecular Formula |
C33H47BrN2O4 |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C33H47BrN2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-32(37)36-35-26-27-22-23-30(31(24-27)39-2)40-33(38)28-19-18-20-29(34)25-28/h18-20,22-26H,3-17,21H2,1-2H3,(H,36,37)/b35-26+ |
InChI Key |
SOIIXGGLRRGSDR-MDAYZVFASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
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